molecular formula C20H14F3N5O2 B2866967 4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477710-83-1

4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2866967
CAS No.: 477710-83-1
M. Wt: 413.36
InChI Key: FDEZVPMCKTUYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound featuring a 1,2,4-triazine-dione core substituted with a phenylpyrazole group at position 6, a 4-(trifluoromethyl)phenyl group at position 2, and a methyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety may contribute to binding interactions in biological systems . Crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for elucidating its 3D geometry and anisotropic displacement parameters .

Properties

IUPAC Name

4-methyl-6-(1-phenylpyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c1-26-18(29)17(16-11-12-27(24-16)14-5-3-2-4-6-14)25-28(19(26)30)15-9-7-13(8-10-15)20(21,22)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEZVPMCKTUYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C3=NN(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The compound can be synthesized through various methods involving the cyclization of pyrazole and triazine derivatives. The synthetic routes often involve the use of trifluoromethyl groups which enhance biological activity. For instance, the incorporation of a trifluoromethyl group has been shown to significantly increase the potency of related compounds in inhibiting serotonin uptake, suggesting a similar potential for this triazine derivative .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For example, derivatives of pyrazole have shown significant activity against various bacterial strains such as Escherichia coli and Proteus vulgaris, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been documented in several studies. For instance, certain pyrazole derivatives have been identified as selective COX-2 inhibitors with IC50 values indicating strong anti-inflammatory effects. In one study, compounds demonstrated edema inhibition percentages significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antiviral Activity

The antiviral activity of related triazine compounds has also been explored. A derivative structurally similar to our compound exhibited promising antiviral effects against HIV-1 with low cytotoxicity in vitro. The effective concentration (EC50) was reported at 0.24 nM, indicating high potency .

Case Studies

StudyCompoundActivityResults
Pyrazole DerivativeAnti-inflammatoryIC50 comparable to diclofenac
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesAntimicrobialSignificant activity against E. coli
N-sulfonamide triazoleAntiviralEC50 = 0.24 nM against HIV

The biological activities of this class of compounds are often attributed to their ability to interact with specific enzymes and receptors in biological systems. For example:

  • COX Enzyme Inhibition : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 1,2,4-Triazine-3,5-dione 4-Methyl (4), 1-phenylpyrazol-3-yl (6), 4-(trifluoromethyl)phenyl (2) C₂₀H₁₄F₃N₅O₂ 425.36 High lipophilicity (CF₃), potential CNS activity due to aromatic stacking
6-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione 1,2,4-Triazine-3,5-dione 4-Methyl (4), 1-(4-fluorophenyl)pyrazol-5-yl (6), 3-methoxyphenyl (2) C₂₀H₁₆FN₅O₃ 393.37 Fluorine enhances electronegativity; methoxy improves solubility
4-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives Pyrimidinone Tetrazolyl, coumarin, and phenylpyrazole groups Varies ~450–500 Fluorescent properties (coumarin); diverse biological targets

Substituent-Driven Property Differences

  • Trifluoromethyl (CF₃) vs. CF₃’s electron-withdrawing nature may stabilize the triazine core, enhancing metabolic resistance compared to the electron-donating methoxy group .
  • Pyrazole Substituents: The 1-phenylpyrazol-3-yl group in the target compound enables π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors.
  • Core Heterocycle Variations: Pyrimidinone derivatives (e.g., ) exhibit distinct electronic profiles due to their conjugated carbonyl groups, which may favor hydrogen bonding over the triazine-dione’s planar rigidity .

Research Findings and Methodological Considerations

Crystallographic and Computational Tools

  • SHELXL and ORTEP were pivotal in resolving the anisotropic displacement parameters of similar triazine derivatives, confirming the planar geometry of the triazine-dione core .
  • WinGX suites enable metric analysis of crystal packing, revealing how CF₃ substituents influence intermolecular van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.